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molecular formula C9H13NO6Si B8491798 (2-Cyanoethyl)silanetriyl triacetate CAS No. 17881-46-8

(2-Cyanoethyl)silanetriyl triacetate

Cat. No. B8491798
M. Wt: 259.29 g/mol
InChI Key: KVKVYYGLSLKKNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06747079B2

Procedure details

C2H5Si(OCOCH3)3; (CH2═CH)Si(OCOCH3)3; C6H5Si(OCOCH3)3; CF3CH2CH2Si(OCOCH3)3; NC—CH2CH2Si(OCOCH3)3; CH2ClSi(OCOCH2CH3)3; CH3Si(ON═C(CH3)C2H5)2OCH2CH2OCH3; CH3Si(ON═CH—CH3)2OCH2CH2OCH3.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
(CH2═CH)Si(OCOCH3)3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
CF3CH2CH2Si(OCOCH3)3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
CH2ClSi(OCOCH2CH3)3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
CH3Si(ON═C(CH3)C2H5)2OCH2CH2OCH3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
CH3Si(ON═CH—CH3)2OCH2CH2OCH3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[CH2:1]([Si:3]([O:12][C:13]([CH3:15])=[O:14])([O:8][C:9]([CH3:11])=[O:10])[O:4][C:5]([CH3:7])=[O:6])C.C1([Si](OC(C)=O)(OC(C)=O)OC(C)=O)C=CC=CC=1.C(CC[Si](OC(C)=O)(OC(C)=O)OC(C)=O)(F)(F)F.C(CC[Si](OC(C)=O)(OC(C)=O)OC(C)=O)#N>>[CH3:1][Si:3]([O:4][C:5]([CH3:7])=[O:6])([O:12][C:13]([CH3:15])=[O:14])[O:8][C:9]([CH3:11])=[O:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)[Si](OC(=O)C)(OC(=O)C)OC(=O)C
Step Two
Name
(CH2═CH)Si(OCOCH3)3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)[Si](OC(=O)C)(OC(=O)C)OC(=O)C
Step Four
Name
CF3CH2CH2Si(OCOCH3)3
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(F)(F)(F)CC[Si](OC(=O)C)(OC(=O)C)OC(=O)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)CC[Si](OC(=O)C)(OC(=O)C)OC(=O)C
Step Six
Name
CH2ClSi(OCOCH2CH3)3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
CH3Si(ON═C(CH3)C2H5)2OCH2CH2OCH3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
CH3Si(ON═CH—CH3)2OCH2CH2OCH3
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C[Si](OC(=O)C)(OC(=O)C)OC(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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